![molecular formula C23H42N2O3 B14258916 N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide CAS No. 403856-72-4](/img/structure/B14258916.png)
N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide is a chemical compound with the molecular formula C23H46N2O It is an amide derivative of octadec-9-enoic acid, featuring a propyl chain with an oxoacetamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with 3-aminopropylamine, followed by the introduction of an oxoacetamido group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The double bond in the octadec-9-enamide moiety can be oxidized to form epoxides or diols.
Reduction: The oxoacetamido group can be reduced to an amine under appropriate conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including as a ligand for receptors or enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxoacetamido group can form hydrogen bonds with active sites, while the hydrophobic octadec-9-enamide moiety can interact with lipid membranes or hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Dimethylamino)propyl]octadec-9-enamide: Similar structure but with a dimethylamino group instead of an oxoacetamido group.
Octadec-9-enamide: Lacks the propyl chain and oxoacetamido group.
Uniqueness
N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide is unique due to the presence of both the oxoacetamido group and the long hydrophobic octadec-9-enamide chain. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
403856-72-4 |
|---|---|
Formule moléculaire |
C23H42N2O3 |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
N-[3-(oxaldehydoylamino)propyl]octadec-9-enamide |
InChI |
InChI=1S/C23H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-22(27)24-19-17-20-25-23(28)21-26/h9-10,21H,2-8,11-20H2,1H3,(H,24,27)(H,25,28) |
Clé InChI |
QWHAYZUKGZGYCH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCCCNC(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-1H-cyclopenta[b]naphthalene](/img/structure/B14258833.png)
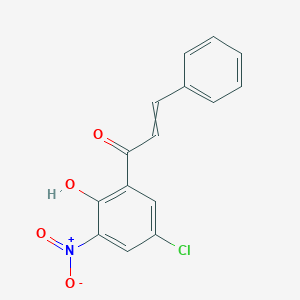
![9,9'-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane)](/img/structure/B14258840.png)

![2-Cyano-3-[4-(diethylamino)phenyl]prop-2-enoic acid](/img/structure/B14258851.png)
![2-[(2H-Pyrrol-2-ylidene)(2,4,6-trimethylphenyl)methyl]-1H-pyrrole](/img/structure/B14258854.png)
![6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole](/img/structure/B14258860.png)
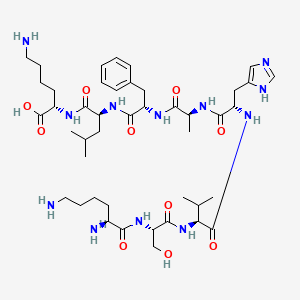
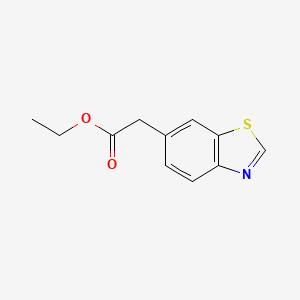
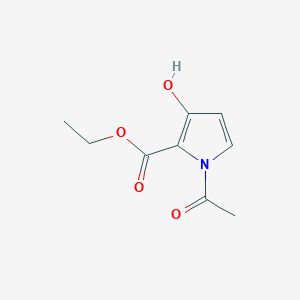
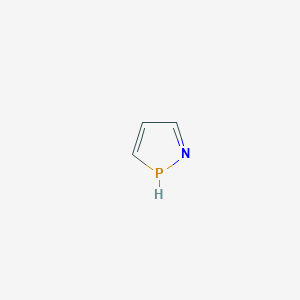
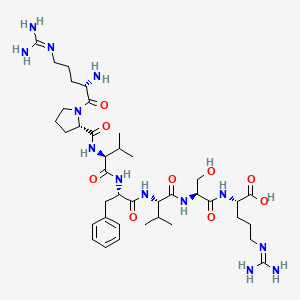
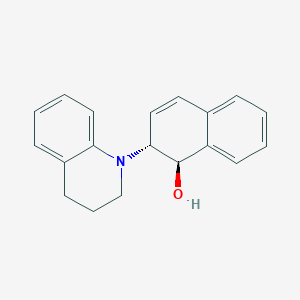
![Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14258928.png)
